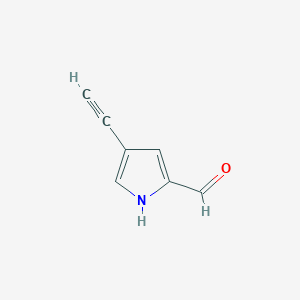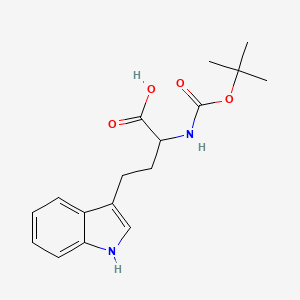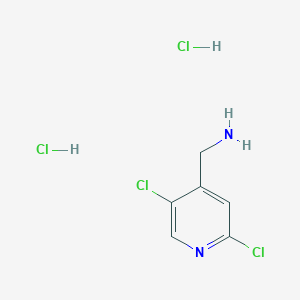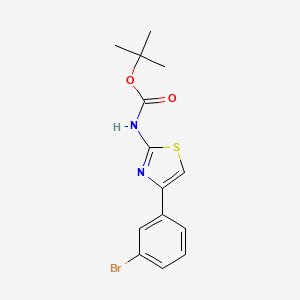![molecular formula C17H25IN2O3 B13498734 ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the pyrazole ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Iodomethylation: The iodomethyl group can be introduced through a halogenation reaction using iodine and a suitable methylating agent.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group, using reagents such as lithium aluminum hydride.
Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Iodocarboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly those with bicyclic or pyrazole-containing structures.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or nanomaterials.
作用机制
The mechanism of action of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
Similar Compounds
- Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
- Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group and the pyrazole ring, which are not commonly found together in similar compounds. This combination provides unique reactivity and potential for diverse applications in various fields.
属性
分子式 |
C17H25IN2O3 |
|---|---|
分子量 |
432.3 g/mol |
IUPAC 名称 |
ethyl 1-(iodomethyl)-3-(1-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C17H25IN2O3/c1-4-22-15(21)17-7-5-16(11-18,6-8-17)23-14(17)13-9-19-20(10-13)12(2)3/h9-10,12,14H,4-8,11H2,1-3H3 |
InChI 键 |
GSWAQZJXBBTZGD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CN(N=C3)C(C)C)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)


![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)

![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)



